molecular formula C12H9F3N2O2 B8332323 6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione

6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione

Cat. No. B8332323
M. Wt: 270.21 g/mol
InChI Key: SUKSEHDLRONTKF-UHFFFAOYSA-N
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Patent
US08466284B2

Procedure details

6-Methyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrazine-2,3-dione (289.34 g @ 100%, 1 eq) and toluene (3 L) were charged to a flask and the slurry heated to reflux. Azeotroped water (53 ml) was collected and the slurry cooled to 25° C. The toluene was then removed under reduced pressure at <50° C. to give an off-white powder. This material was then added to acetonitrile (2.95 L) and the reaction mixture heated to 64-67° C. In a separate 2 L 3 necked flask, phosphorus oxybromide (368.4 g, 1.2 eq) was dissolved in acetonitrile (1.475 L). The POBr3/acetonitrile solution was then added to the original flask over 45 minutes at 64-67° C. The reaction mixture was then held at 64-67° C. for 4.5 hours and was then cooled to 20-25° C. Saturated sodium bicarbonate in water (10.3 L) was added over 30 minutes to quench the reaction. The mixture was then stirred for 6 hours at 20-25° C. The solid was then filtered off and the filter-cake washed with water (2×0.55 L) to give the title compound as a water-wet solid (486.4 g, 74.3% @ 100%).
Quantity
289.34 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
POBr3 acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10.3 L
Type
solvent
Reaction Step Three
Quantity
368.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
3
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
1.475 L
Type
solvent
Reaction Step Four
Quantity
2.95 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[C:6](=[O:18])[C:5](=O)[NH:4][CH:3]=1.P(Br)(Br)([Br:22])=O.P(Br)(Br)(Br)=O.C(#N)C.C(=O)(O)[O-].[Na+]>C(#N)C.O.C1(C)C=CC=CC=1>[Br:22][C:5]1[C:6](=[O:18])[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[C:2]([CH3:1])=[CH:3][N:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
289.34 g
Type
reactant
Smiles
CC1=CNC(C(N1C1=CC(=CC=C1)C(F)(F)F)=O)=O
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
POBr3 acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Br)(Br)Br.C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10.3 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
368.4 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
3
Quantity
2 L
Type
solvent
Smiles
Name
Quantity
1.475 L
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
2.95 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 6 hours at 20-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the slurry heated to reflux
CUSTOM
Type
CUSTOM
Details
Azeotroped water (53 ml) was collected
CUSTOM
Type
CUSTOM
Details
The toluene was then removed under reduced pressure at <50° C.
CUSTOM
Type
CUSTOM
Details
to give an off-white powder
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated to 64-67° C
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 20-25° C
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
WASH
Type
WASH
Details
the filter-cake washed with water (2×0.55 L)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
BrC=1C(N(C(=CN1)C)C1=CC(=CC=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.